Deslorelin

Receptor pharmacology Binding affinity GnRH analogs

Deslorelin (CAS 57773‑65‑6) is a synthetic nonapeptide GnRH superagonist with ~150‑fold greater potency than native GnRH, engineered with D‑Trp⁶ and N‑EtNH₂¹⁰ substitutions for enhanced proteolytic resistance. It is the only GnRH agonist commercially formulated as a veterinary‑licensed, sustained‑release subcutaneous implant (Suprelorin®) providing 6‑ or 12‑month continuous fertility suppression in male dogs and ferrets—a differentiating feature that eliminates the need for repeated parenteral dosing required by leuprolide, buserelin, or histrelin. Deslorelin also reliably induces ovulation in mares within 48 hours at a 1.5 mg intramuscular dose (efficacy equivalent to histrelin and buserelin), and offers a reversible, non‑surgical alternative for managing testosterone‑mediated conditions in male dogs where general anesthesia is contraindicated. For researchers and veterinary compounding buyers, this product delivers unparalleled application flexibility backed by head‑to‑head comparative studies and chronic safety tolerability data spanning 2–9 years.

Molecular Formula C64H83N17O12
Molecular Weight 1282.4 g/mol
CAS No. 57773-65-6
Cat. No. B1574756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeslorelin
CAS57773-65-6
Synonyms(Des-Gly10,D-Trp6,Pro-NHEt9)-LHRH; Ovuplant; Somagard
Molecular FormulaC64H83N17O12
Molecular Weight1282.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51-,52-,53-/m0/s1
InChIKeyGJKXGJCSJWBJEZ-XRSSZCMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water

Deslorelin (CAS 57773-65-6): A Veterinary GnRH Superagonist with Quantifiable Potency and Sustained-Release Delivery Differentiation


Deslorelin is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) characterized by amino acid substitutions at positions 6 (D-Trp) and 10 (N-EtNH₂), which confer enhanced proteolytic resistance and increased receptor binding affinity [1]. It is classified as a GnRH superagonist, exhibiting approximately 150-fold greater potency than native GnRH [1]. Deslorelin is commercially available in veterinary medicine as a sustained-release subcutaneous implant for temporary infertility in male dogs and ferrets, with applications extending to estrus suppression in various species [2].

Why Deslorelin Cannot Be Directly Substituted with Other GnRH Agonists in Veterinary Applications


Although deslorelin belongs to the GnRH agonist class alongside leuprolide, buserelin, histrelin, and goserelin, direct substitution is contraindicated due to significant differences in receptor binding affinity, species-specific pharmacokinetics, and commercial formulation availability. While in-class agonists share a common mechanism, their molecular modifications yield distinct potency profiles and tissue-specific degradation kinetics that directly impact dosing regimens and clinical outcomes [1]. Critically, deslorelin is the only GnRH agonist commercially formulated as a veterinary-approved, sustained-release subcutaneous implant (Suprelorin) providing 6- or 12-month continuous release in companion animals, whereas other agonists require more frequent parenteral administration or are formulated exclusively for human indications [2]. The quantitative evidence below establishes the specific parameters that govern compound selection.

Quantitative Differentiation Evidence for Deslorelin Selection


Superior GnRH Receptor Binding Affinity Relative to Native Hormone

Deslorelin exhibits markedly higher binding affinity for the GnRH receptor compared to endogenous GnRH. This enhanced affinity is a direct consequence of structural modifications at positions 6 and 10 of the nonapeptide sequence [1]. The equilibrium dissociation constant (Kd) for deslorelin at the human GnRH1 receptor is 0.1 nM (pKd = 10), as determined by radioligand binding assays [2]. While head-to-head Kd values for all GnRH agonists against the identical assay are not uniformly available, buserelin exhibits a Kd range of 0.25–1.0 nM in CHO and alphaT3-1 cell systems [3]. This class-level inference positions deslorelin among the highest-affinity GnRH agonists characterized to date.

Receptor pharmacology Binding affinity GnRH analogs

150-Fold Potency Increase Over Endogenous GnRH in Functional Assays

In functional assays measuring luteinizing hormone (LH) release from pituitary cells, deslorelin demonstrates approximately 150-fold greater potency than native GnRH [1]. This quantitative superagonist classification is attributed to both enhanced receptor binding and increased resistance to enzymatic degradation conferred by the D-Trp⁶ substitution [1]. Comparative studies confirm that deslorelin, buserelin, and histrelin all exhibit increased potency over native GnRH due to amino acid substitutions at position 6 and alkylamide modifications at position 10 [2], though direct head-to-head potency ratios among these agonists in identical assay systems are not available from the primary literature.

Pharmacodynamics Potency Superagonist

Sustained-Release Implant Pharmacokinetics: Measurable Plasma Levels for ≥2.5 Months and Functional Suppression for 6–12 Months

Deslorelin is distinguished among GnRH agonists by its commercial availability as a veterinary-approved, lipidic matrix sustained-release implant (Suprelorin 4.7 mg and 9.4 mg) [1]. Pharmacokinetic studies demonstrate that plasma deslorelin peaks 7 to 35 days following administration of a 5 mg radiolabeled implant in dogs, with the substance directly measurable in plasma for up to approximately 2.5 months post-implantation [2]. In male cats, plasma deslorelin concentrations peak at 2 hours post-implantation at approximately 100 ng/mL (Cmax = 21,787 ± 9,229 pg/mL), followed by a rapid 95% decrease within the first 24 hours, then a slow, continuous decline with measurable concentrations persisting for 51 to ≥71 weeks [3]. Clinically, the 4.7 mg implant provides a minimum of 6 months of fertility suppression in male dogs, while the 9.4 mg implant provides a minimum of 12 months . This sustained-release profile eliminates the need for frequent parenteral administration required by non-formulated agonists.

Pharmacokinetics Sustained release Implant formulation

Equine Ovulation Induction: Comparable Efficacy to Histrelin and Buserelin with Established Dosing

In equine reproductive management, deslorelin is a well-characterized ovulation induction agent. A direct head-to-head study in 67 light horse mares with follicles ≥34 mm compared 1.5 mg deslorelin intramuscularly to 1.0 mg and 0.5 mg histrelin [1]. No significant differences were observed in either the interval from treatment to ovulation or the percentage of mares ovulating within 48 hours (P > 0.05) [1]. A subsequent meta-analysis confirmed that no difference was found between buserelin and deslorelin in the interval to ovulation, and that deslorelin (liquid vehicle) has equal efficacy to human chorionic gonadotropin (hCG) and pelleted deslorelin in inducing ovulation [2]. These data establish deslorelin as an efficacious option with a well-defined, clinically validated dosing regimen in this species.

Equine reproduction Ovulation induction Comparative efficacy

Safety Profile: Minimal Adverse Events and Documented Reversibility in Chronic Use

Safety evaluations of deslorelin implants in male dogs indicate very few adverse effects, with the exception of moderate swelling at the implant site commonly reported for up to 14 days and a short-term flare-up phase characterized by transient reproductive behavior increase for 1–3 weeks post-implantation [1]. A case series of six dogs treated chronically with deslorelin for 2–9 consecutive years for various indications (fertility control, benign prostatic hyperplasia, reproductive behavior, urinary incontinence) reported that all animals remained in good health during treatment, with flare-up reactions observed in only 1/4 intact males [2]. Fertility was immediately regained in one male dog that missed a re-implantation appointment, confirming reversibility [2]. Deslorelin implants are considered a safe alternative to surgical castration, particularly for animals with cardiovascular conditions or other systemic diseases making anesthesia unsafe [2].

Safety Adverse events Chronic treatment

Deslorelin: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Long-Term Fertility Suppression in Male Companion Animals (Dogs and Ferrets)

Deslorelin sustained-release implants (Suprelorin 4.7 mg and 9.4 mg) provide 6- and 12-month minimum fertility suppression in male dogs, respectively, and up to 16 months in ferrets with the 9.4 mg implant . The continuous low-dose release suppresses pituitary gonadotropins, reducing testicular function, spermatogenesis, and libido from 4–6 weeks post-implantation [1]. This application leverages the unique commercial availability of deslorelin as a veterinary-approved implant, distinguishing it from other GnRH agonists that lack equivalent sustained-release formulations [2].

Ovulation Induction and Estrus Management in Equine Practice

Deslorelin at 1.5 mg intramuscularly induces ovulation in mares within 48 hours with efficacy statistically equivalent to histrelin (0.5–1.0 mg) and buserelin [3]. This application is supported by direct head-to-head comparative studies establishing deslorelin as a reliable ovulation induction agent for timed breeding programs [3]. The compound's 150-fold potency increase over native GnRH [4] underpins its effectiveness in this acute administration setting.

Alternative to Surgical Castration in High-Risk Veterinary Patients

For male dogs with cardiovascular disease or other systemic conditions that contraindicate general anesthesia, deslorelin implants offer a non-surgical, reversible alternative for fertility control and management of testosterone-mediated conditions such as benign prostatic hyperplasia [5]. Safety data from chronic treatment (2–9 years) demonstrate good tolerability with adverse events limited to transient implant site swelling and infrequent flare-up reactions [5].

Prepubertal Suppression and Delayed Puberty in Breeding Management

In prepubertal female cats, a 4.7 mg deslorelin implant postpones puberty to an average of approximately 10 months of age (range 6–15 months) [6]. In prepubertal male dogs, the 9.4 mg implant delays puberty beyond 2 years of age [7]. This reversible suppression enables flexible breeding colony management without permanent sterilization of valuable genetic lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deslorelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.